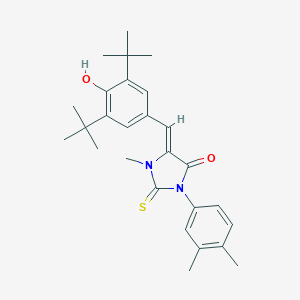
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one, also known as DBTP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DBTP is a member of the imidazolidinone family and is known for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to reduce oxidative stress and inflammation in various animal models of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one. One of the areas of interest is the development of new formulations of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde and 3,4-dimethylphenyl isothiocyanate in the presence of a base catalyst such as potassium carbonate. The reaction mixture is then heated at reflux temperature for several hours to obtain the final product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent such as methanol.
Aplicaciones Científicas De Investigación
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Fórmula molecular |
C27H34N2O2S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C27H34N2O2S/c1-16-10-11-19(12-17(16)2)29-24(31)22(28(9)25(29)32)15-18-13-20(26(3,4)5)23(30)21(14-18)27(6,7)8/h10-15,30H,1-9H3/b22-15- |
Clave InChI |
XSSFWLUXBCYMCB-JCMHNJIXSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/N(C2=S)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297189.png)
![1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297190.png)
![5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297191.png)
![1,3-dimethyl-5-[[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylanilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297192.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297194.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297196.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297197.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297199.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297202.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297203.png)
amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297206.png)
amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297208.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B297209.png)
![4-bromo-N-(4-chlorobenzyl)-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297210.png)